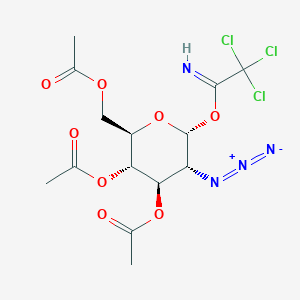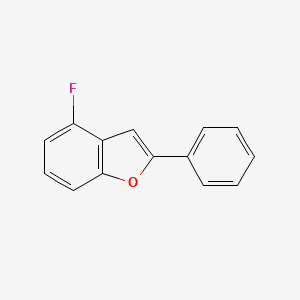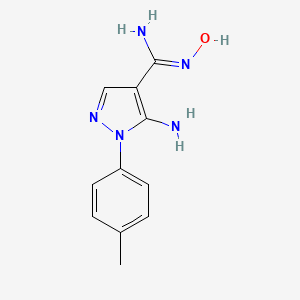
3-Fluoro-4-iodo-2-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2 It is a substituted benzaldehyde, characterized by the presence of fluorine, iodine, and methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the electrophilic aromatic substitution reactions. For instance, a Friedel-Crafts acylation can be used to introduce the aldehyde group, followed by halogenation to introduce the fluorine and iodine atoms . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like iodine monochloride (ICl) and fluorine gas (F2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-iodo-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Fluoro-4-iodo-2-methoxybenzoic acid.
Reduction: 3-Fluoro-4-iodo-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-iodo-2-methoxybenzaldehyde has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a fluorine atom, altering its chemical reactivity and biological activity.
2-Fluoro-4-methoxybenzaldehyde: Similar structure but with different substitution pattern, affecting its chemical properties and applications.
Uniqueness
3-Fluoro-4-iodo-2-methoxybenzaldehyde is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H6FIO2 |
|---|---|
Peso molecular |
280.03 g/mol |
Nombre IUPAC |
3-fluoro-4-iodo-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
Clave InChI |
SWCBTZJITINVCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)




![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)

![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
